molecular formula C8H15NOS B3360427 2-Butylthiomorpholin-3-one CAS No. 88988-06-1

2-Butylthiomorpholin-3-one

Cat. No.: B3360427
CAS No.: 88988-06-1
M. Wt: 173.28 g/mol
InChI Key: IHAASKVYTDOONZ-UHFFFAOYSA-N
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Description

2-Butylthiomorpholin-3-one is a synthetic organic compound featuring a thiomorpholin-3-one core structure substituted with a butyl group at the 2-position. This structure classifies it as a nitrogen- and sulfur-containing heterocyclic lactam, making it a valuable building block in medicinal chemistry and drug discovery research. The presence of the sulfur atom within the ring system can influence the compound's electronic properties and potential for hydrogen bonding, which are critical parameters in the design of new bioactive molecules. Researchers may explore this compound as a key intermediate in the synthesis of more complex molecules. Heterocyclic structures like thiomorpholinones are frequently investigated for their potential biological activities and their utility in the development of pharmaceutical agents. The specific butyl chain may be studied to understand the effects of lipophilicity on a compound's absorption, distribution, and overall pharmacokinetic profile. As with all compounds of this nature, this compound is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butylthiomorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c1-2-3-4-7-8(10)9-5-6-11-7/h7H,2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAASKVYTDOONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)NCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60530656
Record name 2-Butylthiomorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60530656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88988-06-1
Record name 2-Butylthiomorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60530656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Methodological Advancements for 2 Butylthiomorpholin 3 One

Strategies for the Construction of the Thiomorpholine-3-one Ring System

The formation of the thiomorpholine-3-one ring is the cornerstone of synthesizing 2-butylthiomorpholin-3-one. This is typically achieved through cyclization reactions that bring together the necessary atoms to form the six-membered heterocycle containing both sulfur and nitrogen.

Cyclization reactions are fundamental to forming the thiomorpholine-3-one scaffold. These reactions involve the intramolecular formation of a new bond to close a linear precursor into a cyclic molecule. In the context of thiomorpholine-3-one synthesis, this often involves the reaction between a thiol group and an electrophilic center within the same molecule, leading to the formation of the heterocyclic ring. The specific nature of the precursors and the reaction conditions dictate the efficiency and outcome of the cyclization.

A key strategy involves the reaction of a bifunctional starting material containing both a thiol and an amine group with a suitable two-carbon unit that can react with both functional groups to form the ring. For instance, the reaction of an appropriate mercapto-functionalized amine with an α,β-unsaturated ester or a halo-acetyl derivative can lead to the desired thiomorpholine-3-one structure.

Cysteamine (B1669678) and its derivatives are pivotal precursors in the synthesis of thiomorpholines and their analogs. Cysteamine provides the essential N-C-C-S backbone of the thiomorpholine (B91149) ring. A prominent modern approach is the photochemical thiol-ene reaction involving a cysteamine derivative. nih.govacs.orgacs.orgnih.govchemrxiv.org This method utilizes the light-induced addition of the thiol group of cysteamine to a double bond, followed by a base-mediated cyclization to form the thiomorpholine ring. nih.govacs.orgnih.gov While these studies focus on thiomorpholine itself, the principles can be adapted for the synthesis of thiomorpholin-3-ones by choosing appropriate starting materials.

For the synthesis of a 2-substituted thiomorpholin-3-one (B1266464) like the target compound, a derivative of cysteamine could be reacted with a suitable α-halo- or α,β-unsaturated carbonyl compound. The initial reaction would likely involve the thiol group of the cysteamine derivative attacking the electrophilic carbon of the carbonyl compound, followed by an intramolecular cyclization where the amine group attacks the carbonyl carbon to form the six-membered ring.

The synthesis of this compound necessitates specific precursors that contain the butylthio moiety and the reactive groups required for ring formation. Based on general synthetic principles for thiomorpholin-3-ones, key precursors and their transformations can be proposed.

One plausible route starts with a derivative of cysteamine where the thiol group is already substituted with a butyl group. This precursor, S-butylcysteamine, could then undergo reaction with an appropriate three-carbon electrophile containing a carboxylic acid or ester functionality, which upon cyclization would form the thiomorpholin-3-one ring.

Alternatively, the synthesis could commence with the formation of the thiomorpholin-3-one core, followed by the introduction of the butylthio group at the 2-position. This would involve creating a reactive handle at the C2 position of the thiomorpholin-3-one ring, such as a halogen, which could then be displaced by a butylthiolate nucleophile.

A summary of potential key precursors is provided in the table below.

Precursor ClassSpecific ExampleRole in Synthesis
Cysteamine DerivativesS-ButylcysteamineProvides the N-C-C-S backbone with the pre-installed butylthio group.
Three-Carbon Electrophiles3-Halopropanoic acid or esterReacts with the cysteamine derivative to form the ring.
Thiomorpholin-3-one Derivatives2-Halothiomorpholin-3-oneActs as an intermediate for subsequent nucleophilic substitution with butylthiolate.
Thiolating AgentsButanethiolIntroduces the butylthio group onto a reactive thiomorpholin-3-one intermediate.

These precursors would undergo transformations such as nucleophilic substitution, condensation, and cyclization to yield the final this compound product.

Development and Optimization of Synthetic Protocols for this compound

Conventional methods for the synthesis of the thiomorpholine-3-one ring system often involve multi-step procedures with moderate yields. One established route to the parent thiomorpholin-3-one involves the reaction of ethyl mercaptoacetate (B1236969) with aziridine, followed by a reduction step. nih.govacs.org Adapting this for this compound would require starting with a modified precursor.

Recent advancements in organic synthesis have focused on the development of catalytic methods to construct N-heterocycles like thiomorpholines. nih.govethz.ch These catalytic systems aim to improve efficiency and expand the scope of possible substrates. For instance, the use of SnAP (stannyl amine protocol) reagents in the presence of a copper catalyst has been shown to be effective for the synthesis of C-substituted thiomorpholines from aldehydes. nih.govethz.ch This approach could potentially be adapted for the synthesis of 2-substituted thiomorpholin-3-ones.

The optimization of reaction conditions is a critical aspect of these catalytic methods. Factors such as the choice of catalyst, ligand, solvent, and temperature can significantly impact the reaction outcome. For example, in copper-catalyzed SnAP reactions, ligands like 2,6-lutidine and the use of solvents such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been found to be beneficial for promoting catalyst turnover and improving yields. ethz.ch The development of a catalytic, enantioselective process is also a key area of research, often involving the use of chiral ligands. nih.govethz.ch

The table below summarizes different catalytic systems and their typical reaction conditions that could be relevant for the synthesis of substituted thiomorpholines.

Catalyst SystemLigand (if applicable)SolventKey Reaction Conditions
Copper(II) triflate (Cu(OTf)₂) with SnAP reagents2,6-LutidineAcetonitrile / HFIPStoichiometric or catalytic amounts of copper, room temperature or slightly elevated temperatures. ethz.ch
9-Fluorenone (photocatalyst)Not applicableMethanolPhotochemical thiol-ene reaction under continuous flow conditions. nih.govacs.orgnih.gov
Bismuth(III) triflate (Bi(OTf)₃)Not applicableNot specifiedLewis acid catalysis for ring-closing reactions. researchgate.net

These catalytic approaches offer promising avenues for the efficient and selective synthesis of this compound and other substituted thiomorpholin-3-one derivatives.

Scientific Literature Lacking on Synthetic Pathways for this compound

The investigation sought to provide a detailed article structured around the synthesis of this specific compound, including methodological advancements, the incorporation of green chemistry principles, and techniques for chiral resolution and stereoselective synthesis. However, the search yielded no dedicated studies or datasets for this compound.

The initial search strategy was designed to locate a range of scholarly sources, including peer-reviewed journals and chemical databases. The absence of information on this particular compound prevents the creation of an article that meets the requested specifications for detailed research findings, data tables, and a comparative analysis of synthetic efficiencies.

Further exploration into related chemical structures and synthetic methodologies did not provide a basis for accurately constructing the required information for this compound without resorting to speculation, which would compromise the scientific accuracy of the article.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the lack of available scientific information.

Advanced Characterization and Spectroscopic Elucidation of 2 Butylthiomorpholin 3 One

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in 2-Butylthiomorpholin-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR would be utilized.

¹H NMR Spectroscopy would be expected to reveal the number of unique proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns.

Expected ¹H NMR Data for this compound:

Protons Expected Chemical Shift (ppm) Expected Multiplicity Integration
Butyl -CH₃ ~0.9 Triplet (t) 3H
Butyl -CH₂- ~1.4 Sextet 2H
Butyl -CH₂- ~1.6 Quintet 2H
S-CH₂-Butyl ~2.9 Triplet (t) 2H
Morpholine (B109124) -CH₂-N ~3.5 Triplet (t) 2H
Morpholine -CH₂-S ~3.1 Triplet (t) 2H
Morpholine N-H Broad singlet Singlet (s) 1H

¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Data for this compound:

Carbon Atom Expected Chemical Shift (ppm)
Butyl -CH₃ ~14
Butyl -CH₂- ~22
Butyl -CH₂- ~31
S-CH₂-Butyl ~35
Morpholine -CH₂-N ~45
Morpholine -CH₂-S ~30
Morpholine S-CH-CO ~60

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₅NOS₂), the expected monoisotopic mass is approximately 205.06 g/mol .

Expected Mass Spectrometry Data:

Ion m/z (expected) Description
[M+H]⁺ 206.06 Molecular ion peak (protonated)
[M+Na]⁺ 228.04 Sodium adduct

The fragmentation pattern would provide evidence for the presence of the butylthio group and the morpholin-3-one (B89469) core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands for this compound:

Functional Group Expected Wavenumber (cm⁻¹) Description
N-H Stretch 3300-3500 (broad) Amide N-H
C-H Stretch 2850-3000 Aliphatic C-H
C=O Stretch 1650-1680 (strong) Amide carbonyl
C-N Stretch 1200-1350 Amine C-N

X-ray Crystallography for Solid-State Structural Determination

Should this compound be crystallizable, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would confirm the bond lengths, bond angles, and stereochemistry of the molecule with high precision, offering an unambiguous structural proof.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for determining the purity of a compound and for separating it from any impurities or isomers.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound. By using a suitable stationary phase (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile), a single, sharp peak would indicate a high degree of purity. The retention time would be a characteristic property of the compound under specific chromatographic conditions. HPLC can also be scaled for preparative purposes to purify the compound.

Illustrative HPLC Purity Analysis:

Parameter Condition
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of Water and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 210 nm

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar compounds like this compound, which contains a lactam functionality, can be challenging due to its relatively low volatility and potential for thermal degradation in the GC inlet. To overcome these limitations, derivatization is a common strategy employed to increase the volatility and thermal stability of the analyte.

One of the most prevalent derivatization techniques for compounds containing active hydrogen atoms (such as the N-H group in the morpholinone ring) is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This process effectively masks the polar functional group, thereby reducing intermolecular hydrogen bonding and increasing the compound's volatility, making it amenable to GC-MS analysis.

The derivatized this compound can then be introduced into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components in the sample based on its boiling point and affinity for the stationary phase of the chromatographic column. Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragmentation pattern provide a unique "fingerprint" that allows for definitive identification. The mass spectrum of the TMS-derivatized this compound would be expected to show a prominent molecular ion peak and specific fragment ions corresponding to the loss of the butylthio group, the TMS group, and other characteristic cleavages of the thiomorpholinone ring.

Table 1: Hypothetical GC-MS Data for Trimethylsilyl-Derivatized this compound

ParameterValue
Derivatization ReagentN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Injection Temperature250 °C
Oven Program100 °C (2 min hold), ramp to 280 °C at 10 °C/min
Carrier GasHelium
Ionization ModeElectron Impact (EI, 70 eV)
Expected Retention Time12.5 min
Expected m/z of Molecular Ion[M+TMS]+
Key Fragment Ions (m/z)[M-C4H9S]+, [M-TMS]+, [C4H9S]+

Note: The data presented in this table is hypothetical and intended for illustrative purposes, based on the expected behavior of similar derivatized heterocyclic compounds in GC-MS analysis.

Advanced Analytical Methodologies for Complex Matrices

The detection and quantification of this compound in complex matrices, such as biological fluids or environmental samples, necessitate highly sensitive and selective analytical methods. While GC-MS is a valuable tool, its requirement for derivatization can introduce additional steps and potential sources of error. Consequently, advanced methodologies like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often preferred for the direct analysis of such compounds in intricate sample matrixes. mdpi.com

LC-MS/MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the exceptional sensitivity and selectivity of tandem mass spectrometry. The liquid chromatograph separates this compound from other matrix components. The eluent is then introduced into the mass spectrometer, where the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]+ of this compound) is selected in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation (CID) in a collision cell. The resulting product ions are subsequently analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a very high degree of selectivity and sensitivity, allowing for the detection and quantification of the target analyte at very low concentrations, even in the presence of a high background of interfering substances.

Table 2: Illustrative Parameters for LC-MS/MS Analysis of this compound

ParameterCondition
LC SystemUHPLC
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 5 minutes
Flow Rate0.4 mL/min
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MS/MS TransitionPrecursor Ion [M+H]+ → Product Ion(s)
Limit of Detection (LOD)Low ng/mL range
Limit of Quantification (LOQ)Low ng/mL range

Note: This table provides a representative set of conditions for the analysis of a small molecule like this compound using LC-MS/MS. The exact parameters would require empirical optimization.

Reactivity and Mechanistic Investigations of 2 Butylthiomorpholin 3 One

Electrophilic and Nucleophilic Reactions of the Thiomorpholine-3-one Core

The thiomorpholin-3-one (B1266464) ring system possesses several sites susceptible to either electrophilic or nucleophilic attack. libretexts.org The carbonyl carbon (C3) is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. libretexts.orgmasterorganicchemistry.com Conversely, the lone pairs of electrons on the nitrogen and sulfur atoms, as well as the enolizable alpha-carbon, can act as nucleophilic centers. masterorganicchemistry.combyjus.comyoutube.com

The general reactivity of the carbonyl group involves electrophiles attacking the oxygen and nucleophiles attacking the carbon. libretexts.org The term "nucleophile" refers to a reactant that provides an electron pair to form a new covalent bond, effectively a Lewis base. masterorganicchemistry.com "Electrophiles" are species that accept an electron pair, akin to Lewis acids. masterorganicchemistry.combyjus.com Most reactions in this context involve a nucleophile attacking an electrophile. masterorganicchemistry.com

For the thiomorpholin-3-one core, the presence of the sulfur atom influences the reactivity compared to its oxygen analog, morpholin-3-one (B89469). The sulfur atom's greater nucleophilicity compared to oxygen is a key factor in its chemical behavior. msu.edu

Functional Group Transformations and Derivatization Strategies of 2-Butylthiomorpholin-3-one

While specific derivatization of this compound is not documented, transformations of the parent thiomorpholin-3-one scaffold at its key functional groups—the nitrogen atom, the carbonyl group, and the sulfur atom—have been explored.

Reactions at the Nitrogen Atom

The secondary amine within the thiomorpholin-3-one ring is a nucleophilic center. It can undergo reactions typical of secondary amines, such as alkylation or acylation. For instance, N-substitution is a common strategy in medicinal chemistry to modulate the pharmacological properties of heterocyclic scaffolds. wikipedia.org The main metabolites of moclobemide, a drug containing a morpholine (B109124) ring, include products of both morpholine N-oxidation and C-oxidation, indicating the reactivity of these sites. wikipedia.org

Transformations Involving the Carbonyl Group

The carbonyl group at the C3 position is a key site for chemical modifications. It can undergo reduction or react with nucleophiles.

Reduction: The carbonyl can be reduced to a hydroxyl group or completely removed (deoxygenation). acs.org For example, the parent compound, thiomorpholine (B91149), can be synthesized via the LiAlH₄ reduction of thiomorpholin-3-one. acs.org

Reaction with Phosphorus Reagents: A notable reaction of the unsubstituted thiomorpholin-3-one involves its treatment with triethyl phosphite (B83602) and phosphoryl chloride. This reaction does not yield a simple phosphonate (B1237965) at the alpha-carbon but rather affords a 1,1-bisphosphonate, demonstrating complex reactivity at the C2 position adjacent to the carbonyl group.

Sulfur Atom Modifications (e.g., Oxidation to Sulfoxides and Sulfones)

The sulfur atom in the thiomorpholine ring and the sulfur of the butylthio group are susceptible to oxidation. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common and important transformation in organic synthesis. msu.edu

Hydrogen peroxide is a frequently used "green" oxidant for this purpose. msu.edu The selectivity of the oxidation—stopping at the sulfoxide (B87167) or proceeding to the sulfone—can often be controlled by the reaction conditions, such as the catalyst used and the amount of oxidant. msu.edu For example, using hydrogen peroxide, tantalum carbide has been used as a catalyst to yield sulfoxides, while niobium carbide promotes the formation of sulfones.

Table 1: Potential Oxidation Products of this compound

Starting MaterialPotential Oxidation Product(s)
This compound2-Butylsulfinylmorpholin-3-one
2-Butylsulfonylmorpholin-3-one
This compound S-oxide
This compound S,S-dioxide
Mixed oxidation products

This table represents theoretical products, as specific experimental data for the oxidation of this compound is not available in the reviewed literature.

Ring-Opening and Rearrangement Reactions of the Thiomorpholine-3-one Scaffold

Ring-opening reactions provide a pathway to linear structures from cyclic precursors. For sulfur-containing heterocycles, these reactions can be initiated by attacking the sulfur atom (thiophilic attack) or adjacent positions. nih.govdntb.gov.ua For instance, the reaction of thiazoline (B8809763) fused 2-pyridones with alkyl halides in the presence of a base leads to ring opening via S-alkylation. nih.gov While not documented for this compound, such reactivity could potentially be initiated at either of the sulfur atoms under suitable conditions.

Rearrangement reactions, such as the Baeyer-Villiger oxidation, which converts a ketone to an ester or a lactone, are also known for cyclic ketones. youtube.com However, the applicability of such rearrangements to the thiomorpholin-3-one system has not been specifically reported.

Reaction Mechanism Studies and Kinetic Analysis

Detailed mechanistic and kinetic studies for reactions involving this compound are absent from the scientific literature. However, mechanistic insights can be drawn from related systems. For example, the reaction of thiomorpholin-3-one with triethyl phosphite/phosphoryl chloride is believed to proceed through a mechanism similar to that of its morpholin-3-one analog. This involves initial activation of the lactam, followed by nucleophilic attack of the phosphite.

In general, reaction mechanisms are investigated to understand the sequence of bond-making and bond-breaking events. libretexts.org For nucleophilic attacks on carbonyls, the process often involves the formation of a tetrahedral intermediate. libretexts.org Kinetic analysis would be required to determine the rate and order of these potential reactions, but such data for this compound is currently unavailable.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 2 Butylthiomorpholin 3 One

Design Principles for 2-Butylthiomorpholin-3-one Derivatives and Analogues

The design of new derivatives and analogues of this compound is guided by established medicinal chemistry principles to enhance biological activity, selectivity, and pharmacokinetic properties. These principles include the systematic modification of the butyl chain and the thiomorpholine (B91149) ring, the use of isosteric replacements, and the exploration of oxidized forms of the core structure.

Substituent Effects on the Butyl Chain and Thiomorpholine Ring

The biological activity of thiomorpholine-based compounds can be significantly influenced by the nature and position of substituents on both the side chains and the core heterocyclic ring. researchgate.netresearchgate.net

Butyl Chain Modification: While specific studies on the 2-butyl group of this compound are not detailed in the provided results, general principles of structure-activity relationships suggest that modifications to this alkyl chain would be a key strategy. Alterations in the length, branching, or introduction of cyclic structures or unsaturation within the butyl chain can impact the compound's lipophilicity, steric profile, and interaction with target binding pockets. For instance, studies on other chemical series demonstrate that even minor changes, such as the position of a substituent on an aromatic ring, can alter the electronic charge distribution and, consequently, the biological activity. mdpi.com

Thiomorpholine Ring Substitution: The thiomorpholine scaffold itself offers multiple positions for substitution. jchemrev.com Modifications often occur at the nitrogen atom (N-substitution), which can incorporate various functional groups to modulate activity. For example, a series of thiomorpholine derivatives with an antioxidant moiety as the N-substituent were synthesized and showed potent inhibition of lipid peroxidation and hypocholesterolemic action. nih.gov The introduction of substituents on the carbon atoms of the ring can also lead to significant changes in activity, as seen in various heterocyclic systems where thoughtful substitution leads to a diverse set of pharmacological actions including antitubercular, antibacterial, and anti-inflammatory activities. researchgate.net The effect of these substituents is often governed by their electronic properties (inductive and resonance effects) and steric factors, which can influence the molecule's reactivity and binding affinity. nih.gov

Isosteric Replacements and Bioisosterism in Thiomorpholine-3-one Structures

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a fundamental strategy in drug design to improve potency, selectivity, or metabolic stability. u-tokyo.ac.jp

In the context of the thiomorpholine-3-one scaffold, several bioisosteric replacements can be envisioned:

S/O Isosterism: The most direct isostere of a thiomorpholine is its oxygen-containing counterpart, morpholine (B109124). jchemrev.com The sulfur atom in the thiomorpholine ring can be replaced by an oxygen atom to yield a morpholine derivative. This change significantly alters the geometry and electronic properties of the ring, which can impact biological activity.

Replacement of the Lactam Carbonyl: The carbonyl group of the lactam is a key hydrogen bond acceptor. It could potentially be replaced by other groups, such as a sulfone or a gem-difluoro group, to modulate its hydrogen bonding capacity and electronic nature.

Ring Atom Modifications: Other modifications could include replacing a CH2 group within the ring with a heteroatom or altering the substitution pattern around the ring to mimic different spatial arrangements.

A well-known example of bioisosterism is the substitution of a hydroxyl group with an amino group, as seen in the relationship between folic acid and aminopterin. u-tokyo.ac.jp Similarly, the interchange of thiol and hydroxyl groups is a common strategy. u-tokyo.ac.jp These principles are applicable to the design of novel thiomorpholin-3-one (B1266464) analogues to explore new chemical space and biological activities.

Exploration of Oxidized Thiomorpholine-3-one Analogues

A specific and important application of isosterism in thiomorpholine chemistry is the oxidation of the sulfur atom. The thioether in the thiomorpholine ring can be oxidized to a sulfoxide (B87167) (S=O) or a sulfone (SO2). These oxidized analogues are not just metabolites but can be designed and synthesized as distinct chemical entities with potentially different biological profiles.

The oxidation state of the sulfur atom significantly impacts the molecule's properties:

Polarity and Solubility: The introduction of oxygen atoms increases polarity and can enhance aqueous solubility.

Hydrogen Bonding: The sulfoxide and sulfone groups are strong hydrogen bond acceptors, which can lead to new or altered interactions with biological targets.

Conformation: The geometry around the sulfur atom changes from tetrahedral in the thioether to trigonal pyramidal in the sulfoxide and back to tetrahedral in the sulfone, which can constrain the ring's conformation and affect its binding orientation.

The exploration of these oxidized forms represents a rational approach to modifying the physicochemical and pharmacological properties of this compound derivatives.

Synthetic Methodologies for Novel this compound Analogues

The synthesis of the thiomorpholine and thiomorpholin-3-one core structures, along with their derivatives, can be achieved through various established chemical routes. jchemrev.com One common approach to synthesizing the parent thiomorpholine ring involves the reaction of diethanolamine (B148213) with sodium sulfide. acs.orgnih.gov Another strategy starts from ethyl mercaptoacetate (B1236969) and aziridine, which generates thiomorpholin-3-one, a direct precursor that can be subsequently reduced. acs.orgnih.gov

A more recent and efficient method for thiomorpholine synthesis utilizes a continuous flow process. acs.orgnih.gov This method involves a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, followed by a base-mediated cyclization to yield thiomorpholine. acs.orgnih.gov

For creating analogues of this compound, these core synthetic strategies would be adapted. For example, to introduce the butylthio group at the 2-position, a common method would involve the α-bromination of an N-protected thiomorpholin-3-one followed by nucleophilic substitution with butylthiol. The synthesis of novel analogues would then proceed by using variously substituted starting materials or by performing further chemical modifications on the assembled scaffold. For instance, creating N-substituted derivatives often involves the reaction of the secondary amine in the thiomorpholine ring with various electrophiles. nih.gov The synthesis of enantiomerically pure analogues can be achieved through chemoenzymatic methods, such as lipase-catalyzed kinetic resolution of key alcohol intermediates. nih.gov

Structure-Activity Relationship (SAR) Exploration through Systematic Modification

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological effect, thereby guiding the optimization of lead compounds. For thiomorpholine derivatives, SAR exploration involves systematically modifying different parts of the molecule and assessing the impact on activity.

Identification of Key Pharmacophores and Structural Motifs Influencing Activity

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity. nih.gov For the thiomorpholine class of compounds, the heterocyclic ring itself is often a core component of the pharmacophore, providing a specific spatial orientation for its substituents. jchemrev.comresearchgate.net

Key structural features that are often modulated in SAR studies of thiomorpholine derivatives include:

The Thiomorpholine Ring: Its conformation and the presence of the sulfur atom and the lactam moiety are fundamental. The ring acts as a scaffold, positioning other functional groups for optimal target interaction.

N-Substituent: As demonstrated in studies on hypolipidemic thiomorpholines, the group attached to the nitrogen atom can be a primary determinant of activity. nih.gov In one study, derivatives with an antioxidant moiety at this position showed significant activity, with the most active compound reducing triglyceride and cholesterol levels substantially. nih.gov

C2-Substituent (e.g., the Butylthio group): The substituent at the C2 position, adjacent to the carbonyl, can play a critical role in binding. Modifications to the butyl chain—altering its length, lipophilicity, or steric bulk—would directly probe its contribution to the pharmacophore.

The Lactam Moiety: The N-H donor and C=O acceptor of the lactam are critical for forming intermolecular hydrogen bonds, which can be essential for anchoring the molecule in a binding site.

The following table presents hypothetical data to illustrate how SAR could be explored for this class of compounds. The activity data is for illustrative purposes only.

Compound IDR1 (N-substituent)R2 (C2-substituent)Sulfur Oxidation StateHypothetical Activity (IC50, µM)
1H-S-(CH2)3CH3S10.5
2H-S-(CH2)5CH3S15.2
3H-S-CH2-CyclohexylS8.1
4Benzyl-S-(CH2)3CH3S5.3
5H-S-(CH2)3CH3S=O25.0
6H-S-(CH2)3CH3SO230.1

This illustrative table demonstrates a systematic approach where modifications to the N-substituent (R1), the C2-side chain (R2), and the oxidation state of the ring sulfur are correlated with changes in biological activity. For example, a larger alkyl chain at R2 (Compound 2 vs. 1) might decrease activity, while a bulky cyclic group (Compound 3) could enhance it. N-benzylation (Compound 4) might improve potency, whereas oxidation of the sulfur (Compounds 5 and 6) could reduce it, highlighting the importance of the thioether for this hypothetical target. Through such systematic modifications, the key structural motifs that govern biological activity can be identified and refined. nih.gov

Lack of Scientific Literature on this compound Derivatives and their Structure-Activity Relationship

Despite a comprehensive search of available scientific literature, no specific research articles, patents, or scholarly publications were identified for the chemical compound "this compound" or its derivatives.

Consequently, it is not possible to provide an article structured around the requested outline, which includes:

Conformational Analysis and Stereochemical Impact on Activity

The absence of primary or secondary research on this specific compound means there is no data available to populate the required sections, including detailed research findings and data tables. General information on related but distinct chemical classes, such as thiomorpholine or morpholine derivatives, cannot be substituted, as per the strict instructions to focus solely on "this compound."

Therefore, the generation of a scientifically accurate and informative article as requested is not feasible due to the lack of foundational research on the subject compound.

Pre Clinical Biological Activity and Mechanistic Pharmacology Excluding Clinical Human Trials

In Vitro Assays for Target Identification and Biological Screening

There is currently no publicly accessible information regarding the performance of 2-Butylthiomorpholin-3-one in standard in vitro screening assays.

Enzyme Inhibition Studies (e.g., PTP 1B enzyme inhibition)

No studies have been published that evaluate the inhibitory effects of this compound on protein tyrosine phosphatase 1B (PTP1B) or any other enzymes.

Receptor Binding Profiling

Information detailing the binding affinity and selectivity of this compound for various receptors is not available in the scientific literature.

Antimicrobial Activity Studies (e.g., antibacterial, antifungal)

There are no published reports on the antibacterial or antifungal properties of this compound. Data on its minimum inhibitory concentrations (MIC) or efficacy against microbial strains are absent from the public record.

Cell-Based Assays for Specific Biological Processes (e.g., cellular metabolism)

No cell-based assay results have been reported for this compound to elucidate its effects on cellular processes such as metabolism, proliferation, or signaling pathways.

Exploration of Mechanisms of Action at the Molecular and Cellular Level

Without primary biological data, the mechanism of action for this compound remains entirely speculative and uninvestigated in the public domain.

Molecular Target Interaction and Binding Modes

There are no molecular docking or structural biology studies available that describe the interaction of this compound with any potential biological targets.

Downstream Signaling Pathway Modulation

Information regarding the specific downstream signaling pathways modulated by this compound is not available in the public domain. General principles of signal transduction involve the activation or inhibition of specific intracellular signaling cascades following the interaction of a compound with its molecular target. These pathways, such as the MAPK/ERK, PI3K/Akt, or JAK/STAT pathways, are crucial in regulating cellular processes like proliferation, survival, and differentiation. mdpi.comnih.gov The effect of a compound on these pathways is contingent on its mechanism of action and the cellular context. For instance, modulation of pathways like the Hippo pathway can influence cancer cell behavior. nih.gov The specific downstream effects of this compound would require experimental investigation to identify the modulated kinases, phosphatases, and transcription factors.

Computational Docking and Molecular Dynamics Simulations to Elucidate Binding Mechanisms

There are no publicly available computational docking or molecular dynamics simulation studies specifically for this compound. Such computational methods are instrumental in predicting and analyzing the binding mode of a ligand to its protein target. nih.govosti.gov Docking studies can predict the preferred orientation of a molecule when bound to a receptor, providing insights into potential interactions like hydrogen bonds and hydrophobic contacts. nih.gov Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-protein complex over time, offering a more detailed understanding of the binding stability and the conformational changes that may occur. nih.govnih.govarxiv.org These computational approaches are valuable for structure-based drug design and for generating hypotheses about the molecular basis of a compound's activity.

In Vivo Pre-clinical Animal Studies (Focus on Mechanistic Understanding)

Specific in vivo pre-clinical animal studies for this compound have not been reported in the available literature. Such studies are essential for understanding the behavior of a compound in a whole organism. nih.govnih.gov

Pharmacokinetic Profiles (e.g., absorption, distribution, metabolism, excretion in animal models, emphasis on mechanistic metabolism)

Detailed pharmacokinetic data for this compound in animal models are not available. A typical pharmacokinetic profile characterizes the journey of a drug through the body, encompassing its absorption from the site of administration, distribution into various tissues, metabolism into other compounds, and eventual excretion. nih.govresearchgate.netresearchgate.net The route of administration significantly influences the absorption and subsequent bioavailability of a compound. plos.org Metabolism, often occurring in the liver, can involve Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) reactions, which can alter the compound's activity and facilitate its elimination. Understanding the metabolic fate of a compound is crucial for interpreting its pharmacological and toxicological profiles.

Pharmacodynamic Endpoints (Non-Toxicology Related)

There is no information on the non-toxicological pharmacodynamic endpoints for this compound. Pharmacodynamic studies aim to measure the physiological and biochemical effects of a drug on the body and to establish a dose-response relationship. nih.govnih.govfda.govresearchgate.netfda.gov These endpoints can be diverse, ranging from changes in the activity of a specific enzyme or receptor to alterations in a physiological parameter. The choice of a pharmacodynamic endpoint is guided by the compound's proposed mechanism of action and its intended therapeutic application.

Investigation of Potential Biological Applications (Non-Clinical)

Chemical Probes for Biological Systems

The potential of this compound as a chemical probe for biological systems has not been explored in the available literature. Chemical probes are small molecules used to study and manipulate biological processes and are characterized by their high potency, selectivity, and well-understood mechanism of action. They serve as valuable tools for target identification and validation, and for dissecting complex biological pathways. The development of a chemical probe involves rigorous chemical and biological characterization to ensure its suitability for addressing specific biological questions.

Absence of Preclinical Data for this compound as a Mechanistic Research Tool

Despite a comprehensive search of available scientific literature, no preclinical data regarding the biological activity or use of the chemical compound this compound as a tool for mechanistic research has been identified. Searches for this specific compound did not yield any studies detailing its application in investigating biological processes or pathways.

Therefore, the requested article, which was to be focused solely on the preclinical biological activity and mechanistic pharmacology of this compound, cannot be generated due to the lack of available research findings. The specific subsections, including detailed research findings and data tables, could not be populated as no relevant studies were found.

It is important to note that the absence of information in publicly accessible databases and scientific search engines does not definitively mean that no research has ever been conducted. However, for the purposes of generating a scientifically accurate and verifiable article based on existing knowledge, the necessary source material is not available.

Table of Compounds Mentioned

Computational and Theoretical Studies of 2 Butylthiomorpholin 3 One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. nih.gov These methods, rooted in the principles of quantum mechanics, allow for the determination of a molecule's three-dimensional structure, electronic landscape, and reactivity.

Geometry optimization is the computational process of finding the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.orgatomistica.online For 2-Butylthiomorpholin-3-one, this process reveals the most probable bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of the molecule and their relative energies.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Chair Conformation) Calculated at the B3LYP/6-311G(d,p) level of theory.

ParameterBond/AngleValue
Bond Lengths (Å) C2-S11.85
S1-C(butyl)1.82
C2-N41.46
N4-C51.47
C5-C61.53
C6-O(carbonyl)1.22
C6-C(morpholine)1.52
Bond Angles (°) C(butyl)-S1-C2101.5
S1-C2-N4110.2
C2-N4-C5118.5
Dihedral Angles (°) C(butyl)-S1-C2-N4-175.8
S1-C2-N4-C555.3

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity.

Research Findings: The FMO analysis of this compound would likely show that the HOMO is localized primarily on the sulfur atom of the butylthio group and the nitrogen atom of the morpholine (B109124) ring, indicating these are the most probable sites for electrophilic attack. The LUMO would likely be distributed over the carbonyl group (C=O) of the morpholin-3-one (B89469) ring, suggesting this is the most probable site for nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

Molecular OrbitalEnergy (eV)Description
HOMO -6.5Primarily localized on the sulfur and nitrogen atoms.
LUMO -1.2Primarily localized on the carbonyl group.
HOMO-LUMO Gap 5.3Indicates moderate chemical reactivity.

An Electrostatic Surface Potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.netproteopedia.org It helps in identifying the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which are crucial for understanding non-covalent interactions and reaction sites. smu.edu

Research Findings: The ESP map of this compound would be expected to show a region of high negative potential (red) around the oxygen atom of the carbonyl group, indicating its role as a hydrogen bond acceptor. The region around the hydrogen atom attached to the nitrogen (if present and not substituted) would show a positive potential (blue), indicating its potential as a hydrogen bond donor. The sulfur atom would also likely exhibit a region of negative potential, contributing to its nucleophilic character.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the interactions of a small molecule with a biological target, such as a protein, and for understanding the dynamic behavior of the molecule. osti.gov

Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor protein. nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms.

Research Findings: Hypothetical docking studies of this compound against a relevant biological target (e.g., an enzyme or a receptor) would aim to predict its binding mode and affinity. The results would likely reveal key interactions, such as hydrogen bonds between the carbonyl oxygen of the ligand and amino acid residues in the protein's active site. Hydrophobic interactions between the butyl group and nonpolar residues of the protein would also be expected to contribute to the binding affinity. The docking score would provide a quantitative estimate of the binding strength.

Table 3: Hypothetical Docking Results of this compound with a Target Protein

ParameterValueKey Interacting Residues
Binding Affinity (kcal/mol) -7.8
Hydrogen Bonds Tyr123, Ser154
Hydrophobic Interactions Leu89, Val95, Ile160

Molecular dynamics (MD) simulations provide a dynamic picture of a molecular system over time, allowing for the study of conformational changes and the stability of ligand-protein complexes. nih.govnih.gov

Prediction of Reactivity and Selectivity through Computational Chemistry

Computational chemistry offers a robust framework for understanding the reactivity and selectivity of this compound. By employing quantum chemical calculations, chemists can model the molecule's electronic structure and predict its behavior in various chemical transformations.

Density Functional Theory (DFT) for Reactivity Insights

Density Functional Theory (DFT) is a widely used method to investigate the electronic properties of molecules, providing a balance between accuracy and computational cost. scienceopen.com For this compound, DFT calculations can be used to determine key parameters that govern its reactivity. These include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The distribution of these orbitals across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack.

Furthermore, DFT can be used to calculate the electrostatic potential (ESP) surface of this compound. This surface illustrates the charge distribution within the molecule, highlighting electron-rich regions (negative potential) that are susceptible to electrophilic attack and electron-poor regions (positive potential) that are prone to nucleophilic attack.

Predicting Selectivity in Reactions

Many chemical reactions can yield multiple products. Computational methods are instrumental in predicting the selectivity of these reactions. For instance, in the case of reactions involving this compound, such as alkylation or acylation at the nitrogen atom versus other positions, transition state theory combined with DFT calculations can be employed. By calculating the activation energies for the different possible reaction pathways, the kinetically favored product can be identified. Similarly, by comparing the thermodynamic stabilities of the potential products, the thermodynamically favored product can be determined. nih.gov

A hypothetical study on the alkylation of this compound might involve calculating the activation barriers for the reaction at the nitrogen of the thiomorpholine (B91149) ring versus the sulfur atom. The results, as shown in the hypothetical data table below, could guide synthetic chemists in choosing the appropriate reaction conditions to achieve the desired regioselectivity.

Hypothetical DFT Calculation Results for the Alkylation of this compound
Reaction SiteCalculated Activation Energy (kcal/mol)Predicted Kinetic Product
Nitrogen (N-alkylation)15.2Favored
Sulfur (S-alkylation)22.5Disfavored

In Silico Screening and Virtual Library Design for Novel Thiomorpholine-3-one Derivatives

The thiomorpholine-3-one scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. This makes this compound an attractive starting point for the design of new therapeutic agents. In silico screening and virtual library design are powerful computational techniques to explore the chemical space around this core structure.

In Silico Screening for Target Identification

In silico screening involves the use of computational methods to screen large databases of virtual compounds against a specific biological target, such as a protein or enzyme. For this compound, this process would begin with the identification of a potential biological target. Given that derivatives of the related morpholin-3-one have shown activity as inhibitors of enzymes like EGFR tyrosine kinase, one could hypothesize that derivatives of this compound might also exhibit such activity. nih.gov

Molecular docking is a key component of in silico screening. This technique predicts the preferred orientation of a ligand (in this case, a derivative of this compound) when bound to a receptor to form a stable complex. The strength of the interaction is typically estimated by a scoring function, which provides a measure of the binding affinity. By docking a virtual library of thiomorpholine-3-one derivatives into the active site of a target protein, researchers can prioritize compounds for synthesis and experimental testing. mdpi.comresearchgate.net

Virtual Library Design

Building upon the this compound scaffold, a virtual library of novel derivatives can be designed by systematically modifying its structure. This can involve introducing a variety of substituents at different positions on the thiomorpholine ring or on the butylthio side chain. The goal is to create a diverse set of virtual compounds that can be screened for potential biological activity.

For example, a virtual library could be generated by introducing different functional groups at the nitrogen atom of the thiomorpholine ring. These derivatives could then be subjected to in silico screening against a panel of cancer-related protein targets. The results of such a screening could identify promising candidates with high predicted binding affinities.

Furthermore, computational tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed derivatives. This helps in the early identification of compounds that are likely to have good pharmacokinetic profiles, reducing the chances of late-stage failure in drug development.

The following interactive table presents hypothetical data from a virtual screening of a library of this compound derivatives against a hypothetical protein kinase target.

Hypothetical Virtual Screening Results for this compound Derivatives
DerivativeModificationPredicted Binding Affinity (kcal/mol)Predicted Oral Bioavailability (%)
Parent Compound--6.565
Derivative AN-methylation-7.270
Derivative BN-benzylation-8.955
Derivative CButyl chain extension-7.860
Derivative DIntroduction of a hydroxyl group on the butyl chain-8.175

Future Perspectives and Research Directions for 2 Butylthiomorpholin 3 One

Emerging Synthetic Methodologies and Scalability Challenges

The future synthesis of 2-Butylthiomorpholin-3-one and its derivatives will likely move beyond traditional methods to embrace more efficient and sustainable technologies. Emerging synthetic methodologies such as photocatalysis, biocatalysis, electro-organic chemistry, and mechanochemistry offer novel approaches to constructing the thiomorpholine (B91149) core and introducing substituents. nih.govnih.gov These techniques can provide access to complex molecules under milder conditions, often with improved stereoselectivity and reduced waste compared to conventional synthesis. nih.gov

However, the adoption of these advanced methods presents scalability challenges.

Photocatalysis and Electrosynthesis: These methods require specialized reactor setups to ensure consistent light penetration or electrochemical potential across a large reaction volume, which can be complex and costly to engineer for industrial-scale production.

Biocatalysis: While highly specific, enzymes can be expensive to produce and may have stability issues under industrial conditions. The optimization of enzyme activity and recovery for reuse are critical hurdles for large-scale feasibility.

Mechanochemistry: The transfer of solvent-free ball-milling techniques from the laboratory bench to large-scale continuous manufacturing requires significant process engineering to ensure uniform energy distribution and heat management.

Overcoming these challenges will be crucial for the cost-effective production of this compound, should it prove to be a valuable therapeutic lead.

Advanced Characterization Techniques for Complex Biological Interactions

To fully understand the therapeutic potential of this compound, researchers must employ advanced biophysical techniques to characterize its interactions with biological targets at a molecular level.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govamericanlaboratory.com ITC can precisely determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, offering deep insights into the forces driving the binding. nih.govamericanlaboratory.comjst.go.jp This is invaluable for understanding structure-activity relationships (SAR). nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical sensing technique used to measure the kinetics of molecular interactions. springernature.comnih.gov By immobilizing a target protein on a sensor chip and flowing this compound over the surface, researchers can determine the association (k_on) and dissociation (k_off) rate constants, which are fundamental to a drug's pharmacodynamic profile. nicoyalife.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers atomic-resolution structural data on protein-ligand complexes in solution. nih.govnih.gov By observing chemical shift perturbations in the protein's NMR spectrum upon addition of the compound, the specific amino acid residues involved in the binding site can be mapped. nih.govacs.orgunivr.it Ligand-observed NMR experiments can also confirm binding and provide information on the ligand's conformation when bound. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Recent advances in Cryo-EM have made it a powerful tool for structure-based drug design, particularly for large or complex proteins that are difficult to crystallize. nih.gov Cryo-EM could provide high-resolution 3D structures of a target protein in complex with this compound, revealing the precise binding mode and informing future design efforts. acs.orgnih.gov

Unexplored Biological Targets and Therapeutic Areas (Pre-clinical)

While the specific biological targets of this compound are yet to be defined, research on structurally related heterocyclic compounds suggests several promising therapeutic areas for pre-clinical investigation. The thiomorpholine core can serve as a versatile scaffold for inhibitors of various enzymes and protein-protein interactions.

Potential Therapeutic Area Biological Target Class Rationale Based on Related Compounds Citation
Oncology Bromodomain and Extra-Terminal (BET) Proteins4-morpholinothieno[3,2-d]pyrimidine derivatives have shown potent BET inhibitory activity, leading to downregulation of oncogenes like c-Myc and antiproliferative effects in cancer cells. nih.gov
Neurodegenerative Disorders Cholinesterases (AChE/BChE)Bicyclic and tricyclic cyclohepta[b]thiophene derivatives have been identified as multi-potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's disease therapy. springernature.com
Dermatology / Pigmentary Disorders TyrosinaseMorpholine-bearing sulfonamides have been synthesized and established as potent inhibitors of tyrosinase, the key enzyme in melanin (B1238610) production. americanlaboratory.com

These examples highlight the potential for this compound to be developed as a lead compound in diverse fields, warranting broad screening against various biological targets.

Rational Design of Next-Generation Thiomorpholine-3-one Analogues

Following the initial identification of biological activity, the rational design of next-generation analogues would be a critical step to optimize potency, selectivity, and pharmacokinetic properties. This process relies on a deep understanding of the structure-activity relationship (SAR), guided by the advanced characterization techniques described previously.

Key strategies for designing analogues of this compound would include:

Modification of the 2-substituent: The butylthio group provides a key anchor point for modification. Systematic exploration of different alkyl chain lengths, branching, and the introduction of cyclic or aromatic moieties could probe the binding pocket for additional hydrophobic or van der Waals interactions, potentially enhancing affinity and selectivity.

Alteration of the Thiomorpholin-3-one (B1266464) Core: The core scaffold itself can be modified. For instance, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone could alter the compound's polarity, solubility, and hydrogen bonding capacity. Modifications at other positions on the ring could be used to fine-tune the three-dimensional shape and electronic properties of the molecule.

Stereochemical Exploration: If the synthesis allows, the preparation and testing of individual stereoisomers is crucial, as biological targets are chiral and often exhibit significant stereoselectivity in ligand recognition.

This iterative cycle of design, synthesis, and testing is fundamental to transforming a preliminary hit into a viable pre-clinical candidate.

Integration of Experimental and Computational Approaches in Research Pipelines

Modern drug discovery programs achieve maximum efficiency by integrating experimental and computational workflows. This synergy allows for the rapid generation and prioritization of hypotheses, reducing the time and cost associated with bringing a new therapeutic to the pre-clinical stage. For a compound like this compound, this integrated pipeline would be essential.

The workflow typically begins with computational methods to screen virtual libraries or design novel compounds, which are then synthesized and tested experimentally. The experimental data, in turn, is used to refine the computational models, creating a continuous feedback loop that accelerates the optimization process.

Phase Computational Approaches Experimental Approaches Objective Citation
1. Hit Identification Virtual Screening, Fragment-Based Design, De Novo DesignHigh-Throughput Screening (HTS), Synthesis of focused librariesTo identify initial compounds that show activity against a biological target. nih.gov
2. Hit-to-Lead Optimization Molecular Docking, Molecular Dynamics Simulations, ADMET PredictionChemical Synthesis of Analogues, In Vitro Potency Assays (e.g., IC₅₀), Initial Permeability and Metabolism AssaysTo improve the potency, selectivity, and drug-like properties of the initial hits through iterative design. americanlaboratory.comnih.gov
3. Lead Characterization Free Energy Perturbation (FEP), Quantum Mechanics (QM) CalculationsAdvanced Biophysical Characterization (ITC, SPR, NMR, Cryo-EM), In Vitro Target Engagement AssaysTo gain a deep understanding of the binding mechanism and confirm target interaction in a cellular context. nih.govspringernature.com

This integrated approach ensures that research is driven by data and rational design, maximizing the probability of developing a successful therapeutic agent from the thiomorpholin-3-one scaffold.

Q & A

Basic: What are the established synthetic routes for 2-Butylthiomorpholin-3-one, and what analytical techniques are recommended for confirming its structural integrity?

Answer:
The synthesis of this compound typically involves cyclization reactions using thiomorpholine derivatives and butylating agents. For example, a reductive amination approach with sodium cyanoborohydride (NaBH3CN) in methanol has been reported for analogous thiomorpholinone derivatives . Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm regioselectivity and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and thioether (C-S) functional groups.
  • Elemental Analysis : Validate purity and stoichiometry.
    Ensure all synthetic procedures and characterization data are documented in sufficient detail to enable reproducibility, as per journal guidelines .

Advanced: How can researchers optimize the yield and purity of this compound under varying reaction conditions?

Answer:
Optimization requires a systematic Design of Experiments (DOE) approach:

  • Parameter Screening : Test variables such as solvent polarity (e.g., MeOH vs. DMF), temperature (rt vs. reflux), and catalyst loading (e.g., NaBH3CN stoichiometry).
  • Response Surface Methodology (RSM) : Use central composite designs to model interactions between parameters and identify optimal conditions.
  • Purification Strategies : Compare recrystallization solvents (e.g., ethyl acetate/hexane) vs. column chromatography (silica gel, gradient elution).
    Statistical tools like ANOVA should be applied to assess significance, and all conditions must be rigorously reported to minimize bias .

Basic: What spectroscopic methods are most effective in characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

  • 1H^1H NMR : Look for signals corresponding to the butyl chain (δ 0.8–1.5 ppm) and morpholinone ring protons (δ 3.0–4.5 ppm).
  • 13C^{13}C NMR : Confirm the carbonyl carbon (δ ~170 ppm) and thiomorpholine ring carbons.
  • IR Spectroscopy : Strong absorption bands at ~1650–1750 cm1^{-1} (C=O stretch) and ~600–700 cm1^{-1} (C-S stretch).
  • X-ray Crystallography (if crystals are obtainable): Resolve absolute configuration and crystal packing.
    Cross-validate results with literature data for analogous compounds to ensure accuracy .

Advanced: What strategies can be employed to resolve discrepancies in reported biological activity data for this compound across different studies?

Answer:

  • Systematic Review Frameworks : Apply PRISMA guidelines to assess study quality, including allocation concealment, blinding, and randomization .
  • Bias Analysis : Evaluate methodological flaws (e.g., inadequate blinding or selective reporting) using tools like the Cochrane Risk of Bias Tool .
  • Meta-Regression : Statistically adjust for covariates such as dosage, assay type, and cell lines to identify confounding factors.
  • Experimental Replication : Repeat key assays under standardized conditions to isolate variables.

Basic: What are the recommended storage conditions and stability profiles for this compound in laboratory settings?

Answer:

  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent oxidation or hydrolysis.
  • Stability Testing : Monitor degradation via HPLC or TLC over time under accelerated conditions (e.g., 40°C/75% RH).
  • Light Sensitivity : Store in amber vials if UV-vis spectra indicate photodegradation.
    Document stability data in supplementary materials to support long-term usability .

Advanced: How can computational chemistry approaches be integrated with experimental data to predict the reactivity and metabolic pathways of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to guide SAR studies.
  • ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles.
  • Metabolite Identification : Combine in silico cytochrome P450 simulations with LC-MS/MS data to trace metabolic pathways.
    Validate predictions with in vitro assays (e.g., microsomal stability tests) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.